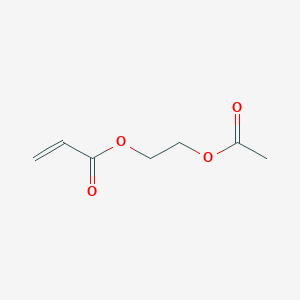
2-Chloro-1-methylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-methylpyridin-1-ium perchlorate is a chemical compound known for its utility in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is often used as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 2-chloropyridine with methyl iodide to form 2-Chloro-1-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and distillation, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-methylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridinium salts, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Chloro-1-methylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-methylpyridin-1-ium perchlorate involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, amides, and other derivatives. The compound acts as a dehydrating agent, promoting the removal of water molecules during the reaction . The molecular targets include hydroxy groups in various substrates, and the pathways involved are primarily related to nucleophilic substitution and condensation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Similar in structure but uses iodide instead of perchlorate.
2-Chloro-1-methylpyridinium bromide: Another similar compound with bromide as the counterion.
2-Chloro-1-methylpyridinium chloride: Uses chloride as the counterion.
Uniqueness
2-Chloro-1-methylpyridin-1-ium perchlorate is unique due to its perchlorate counterion, which provides different solubility and reactivity properties compared to its iodide, bromide, and chloride counterparts. This uniqueness makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective.
Propriétés
Numéro CAS |
56505-16-9 |
|---|---|
Formule moléculaire |
C6H7Cl2NO4 |
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
2-chloro-1-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H7ClN.ClHO4/c1-8-5-3-2-4-6(8)7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VFORTIVOGDHEQN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1Cl.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
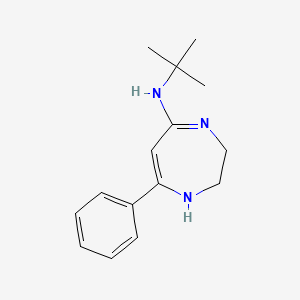
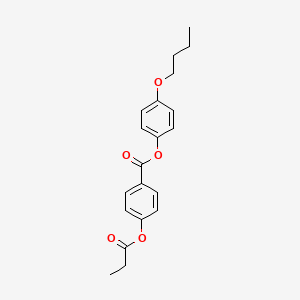
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
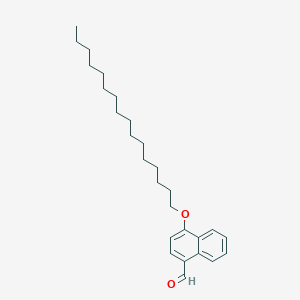
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
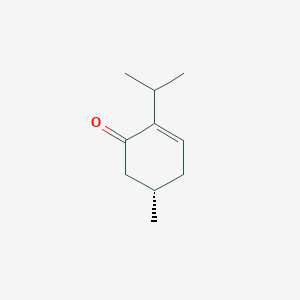
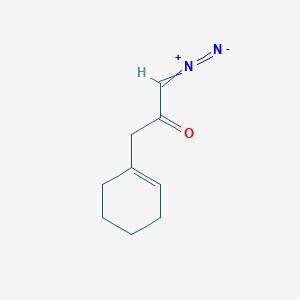
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
